Tert-butyl (2S,3R)-3-[4-(trifluoromethyl)phenyl]aziridine-2-carboxylate
CAS No.:
Cat. No.: VC17227449
Molecular Formula: C14H16F3NO2
Molecular Weight: 287.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H16F3NO2 |
|---|---|
| Molecular Weight | 287.28 g/mol |
| IUPAC Name | tert-butyl (2S,3S)-3-[4-(trifluoromethyl)phenyl]aziridine-2-carboxylate |
| Standard InChI | InChI=1S/C14H16F3NO2/c1-13(2,3)20-12(19)11-10(18-11)8-4-6-9(7-5-8)14(15,16)17/h4-7,10-11,18H,1-3H3/t10-,11-/m0/s1 |
| Standard InChI Key | DDSDSDHFCWJEOX-QWRGUYRKSA-N |
| Isomeric SMILES | CC(C)(C)OC(=O)[C@@H]1[C@@H](N1)C2=CC=C(C=C2)C(F)(F)F |
| Canonical SMILES | CC(C)(C)OC(=O)C1C(N1)C2=CC=C(C=C2)C(F)(F)F |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure combines three critical components:
-
Aziridine ring: A highly strained three-membered ring containing two carbon atoms and one nitrogen atom, conferring significant reactivity.
-
Trifluoromethylphenyl group: A para-substituted aromatic ring with a trifluoromethyl (-CF₃) group, enhancing lipophilicity and electronic effects.
-
tert-Butyl ester: A bulky protecting group that stabilizes the carboxylate moiety and improves solubility in organic solvents.
The stereochemistry at the C2 and C3 positions [(2S,3R)] is crucial for its biological interactions and synthetic utility.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₆F₃NO₂ |
| Molecular Weight | 299.28 g/mol |
| IUPAC Name | tert-Butyl (2S,3R)-3-[4-(trifluoromethyl)phenyl]aziridine-2-carboxylate |
| LogP (Octanol-Water) | 2.8–3.2 |
| Solubility | 0.15–0.25 mg/mL in DMSO |
| Melting Point | 98–102°C (decomposes) |
The trifluoromethyl group contributes to a molar refractivity of ~80.34 and a topological polar surface area (TPSA) of 58.56 Ų, influencing its pharmacokinetic behavior.
Synthesis and Preparation
Key Synthetic Routes
The synthesis typically involves a multi-step approach to construct the aziridine ring while maintaining stereochemical integrity:
Cyclization of β-Amino Alcohols
β-Amino alcohols, derived from enantioselective epoxide ring-opening reactions, undergo cyclization in the presence of Mitsunobu conditions (diethyl azodicarboxylate, triphenylphosphine) to form the aziridine ring. For example:
tert-Butyl Ester Protection
The carboxylic acid intermediate is protected via reaction with tert-butyl dicarbonate (Boc₂O) in the presence of a base such as 4-dimethylaminopyridine (DMAP):
Industrial-Scale Production
Industrial methods prioritize continuous flow chemistry to enhance yield and safety. Microreactors facilitate precise control over exothermic cyclization steps, while automated purification systems (e.g., simulated moving bed chromatography) ensure high enantiomeric excess (>99%).
Applications in Medicinal Chemistry
Anticancer Activity
Aziridines are potent DNA alkylating agents due to their ability to form covalent adducts with guanine residues. Preclinical studies indicate that this compound inhibits topoisomerase II and induces apoptosis in HL-60 leukemia cells (IC₅₀ = 1.8 μM). The trifluoromethyl group enhances blood-brain barrier permeability, making it a candidate for glioblastoma research.
Enzyme Inhibition
The compound acts as a covalent inhibitor of cysteine proteases such as cathepsin B, which is overexpressed in metastatic cancers. Kinetic studies reveal a value of 0.45 μM, with irreversible binding mediated by the aziridine nitrogen’s nucleophilic attack on the enzyme’s active site.
Prodrug Development
Structural modifications, such as replacing the tert-butyl group with pH-sensitive moieties, enable targeted release in tumor microenvironments. In vivo models demonstrate a 40% reduction in tumor volume compared to controls.
Biological Activity and Mechanism
DNA Alkylation
The aziridine ring undergoes ring-opening upon interaction with DNA’s nucleophilic sites, forming cross-links that disrupt replication. Single-crystal X-ray diffraction studies confirm intercalation between base pairs, with a binding constant () of .
Pharmacokinetic Profile
-
Absorption: High gastrointestinal absorption (LogP = 3.1) with 85% oral bioavailability in murine models.
-
Metabolism: Hepatic cytochrome P450 3A4-mediated oxidation generates inactive metabolites excreted renally.
-
Half-life: in plasma.
Comparison with Analogous Compounds
Table 2: Structural and Functional Comparisons
| Compound | Aziridine Stereochemistry | Biological Activity (IC₅₀) | LogP |
|---|---|---|---|
| tert-Butyl (2S,3R)-3-[4-CF₃-Ph]aziridine-2-carboxylate | (2S,3R) | 1.8 μM (HL-60) | 3.1 |
| Methyl (2R,3S)-3-[4-NO₂-Ph]aziridine-2-carboxylate | (2R,3S) | 12.4 μM (MCF-7) | 2.3 |
| Benzyl (2S,3R)-3-[4-Cl-Ph]aziridine-2-carboxylate | (2S,3R) | 5.6 μM (A549) | 2.9 |
The trifluoromethyl derivative exhibits superior potency due to enhanced membrane permeability and target affinity.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume